Glycyl-dl-methionine

Description

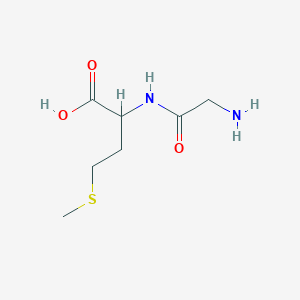

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3S/c1-13-3-2-5(7(11)12)9-6(10)4-8/h5H,2-4,8H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUCCYYAAFKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Methionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028847 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1999-34-4, 554-94-9 | |

| Record name | Glycylmethionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycylmethionine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1999-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC88866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-glycyl-DL-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLMETHIONINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOU53Z3X9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Glycyl-dl-methionine (CAS: 1999-34-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Glycyl-dl-methionine, a dipeptide composed of glycine and dl-methionine. While not as extensively studied as its constituent amino acids, this dipeptide holds potential for investigation in various research and development settings. This document delves into its chemical and physical properties, outlines a robust synthesis and purification protocol, details analytical methodologies for its characterization, and explores its potential biological significance and applications based on current understanding of methionine-containing peptides.

Core Chemical and Physical Properties

This compound is a dipeptide with the chemical formula C7H14N2O3S.[1] It is formed through a peptide bond between the carboxyl group of glycine and the amino group of dl-methionine. As dl-methionine is a racemic mixture of d- and l-methionine, this compound exists as a mixture of two diastereomers: Glycyl-d-methionine and Glycyl-l-methionine.

Physicochemical Data

A summary of key physicochemical properties, largely based on computational predictions from reputable databases, is presented in Table 1. These values provide a foundational understanding for handling and formulating this dipeptide in experimental settings.

| Property | Value | Source |

| Molecular Weight | 206.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 206.072513014 Da | Human Metabolome Database |

| Water Solubility | 12.3 g/L (Predicted) | ALOGPS |

| logP | -2 (Predicted) | ALOGPS |

| pKa (Strongest Acidic) | 3.73 (Predicted) | ChemAxon |

| pKa (Strongest Basic) | 8.14 (Predicted) | ChemAxon |

| Polar Surface Area | 92.42 Ų (Predicted) | ChemAxon |

Synthesis and Purification of this compound

Synthesis Workflow

The synthesis of this compound can be conceptually broken down into the following key stages, as illustrated in the diagram below.

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Synthesis Protocol

Materials:

-

Fmoc-dl-methionine

-

Fmoc-glycine

-

2-Chlorotrityl chloride resin

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, as a scavenger)

-

Diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell 2-chlorotrityl chloride resin in DCM in a reaction vessel for 30 minutes.

-

Drain the DCM.

-

Dissolve Fmoc-dl-methionine (2 equivalents) and DIPEA (4 equivalents) in DCM and add to the resin.

-

Agitate the mixture for 2 hours.

-

Drain the reaction solution and wash the resin with DCM (3x) and DMF (3x).

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 10 minutes.

-

Drain and repeat the 20% piperidine in DMF treatment for another 10 minutes.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Second Amino Acid (Glycine) Coupling:

-

Dissolve Fmoc-glycine (2 equivalents), HBTU (1.95 equivalents), and DIPEA (4 equivalents) in DMF.

-

Add the coupling solution to the resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (5x) and DCM (3x).

-

-

Final Fmoc Deprotection:

-

Repeat the Fmoc deprotection step as described in step 2.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. For methionine-containing peptides, adding a small amount of a scavenger like DTT can help prevent oxidation of the sulfur atom.[4]

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

-

Precipitation and Washing:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide under vacuum.

-

Purification

The crude this compound should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol:

-

Column: A C18 column is suitable for this purpose.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 30 minutes is a good starting point.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis of Fractions: Analyze the collected fractions by mass spectrometry to confirm the presence of the desired product.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the primary method for assessing the purity of the final product. The conditions described for purification can be adapted for analytical purposes on a smaller scale. A sharp, symmetrical peak should be observed for the purified product.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide. Electrospray ionization (ESI) is a suitable technique.

-

Expected [M+H]+: 207.08 m/z

-

Expected [M+Na]+: 229.06 m/z

High-resolution mass spectrometry can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR signals would include:

-

A singlet for the α-protons of the glycine residue.

-

A multiplet for the α-proton of the methionine residue.

-

Multiplets for the β- and γ-protons of the methionine side chain.

-

A singlet for the methyl protons of the methionine side chain.

Biological Significance and Potential Applications

The biological role of this compound is not well-defined in the scientific literature. However, based on the known functions of its constituent amino acids and related dipeptides, several areas of potential interest can be proposed for further investigation.

Role as a Methionine Source in Cell Culture

Methionine is an essential amino acid and a critical component of cell culture media.[7] DL-methionine is often used as a cost-effective supplement in animal feed and some research applications.[8] Studies have shown that avian myoblasts can utilize DL-methionine for proliferation and differentiation.[8] this compound could potentially serve as a more stable and readily soluble source of methionine in cell culture media, although its uptake and metabolism by cells would need to be empirically determined for specific cell lines.

Investigation of Dipeptide Transport

The study of how small peptides are transported across cell membranes is an active area of research. Investigating the uptake of this compound could provide insights into the specificity and kinetics of peptide transporters, such as PepT1, which are known to transport di- and tripeptides.

Potential Antioxidant Properties

The methionine residue in peptides is susceptible to oxidation, and this can play a role in both oxidative damage and cellular signaling.[4] The oxidation of the sulfur atom in this compound could be investigated in the context of its potential to act as a sacrificial antioxidant in biological systems.

Drug Development and Discovery

Dipeptides are sometimes used as building blocks or lead compounds in drug discovery. The physicochemical properties of this compound could be of interest for its potential use as a scaffold or as part of a larger therapeutic molecule.

Experimental Protocols for Investigation

Cell Culture Supplementation Studies

Objective: To evaluate the ability of this compound to support cell growth and viability as a substitute for or supplement to free methionine.

Protocol:

-

Cell Line Selection: Choose a cell line with a known dependence on methionine.

-

Media Preparation: Prepare a basal medium deficient in methionine. Supplement this medium with equimolar concentrations of L-methionine (positive control), DL-methionine, and this compound. A methionine-free medium will serve as the negative control.

-

Cell Seeding: Seed cells at a low density in multi-well plates with the prepared media.

-

Proliferation Assay: At various time points (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as the MTT or CyQUANT assay.

-

Viability Assay: Assess cell viability at the same time points using a method such as trypan blue exclusion or a live/dead cell staining kit.

Caption: A streamlined workflow for assessing the efficacy of this compound in cell culture.

In Vitro Antioxidant Assays

Objective: To determine the potential of this compound to scavenge free radicals.

Protocol:

-

Assay Selection: Utilize standard antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

-

Sample Preparation: Prepare solutions of this compound at various concentrations. Use a known antioxidant like ascorbic acid or trolox as a positive control.

-

Assay Procedure: Follow the specific protocol for the chosen assay, which typically involves mixing the sample with the radical solution and measuring the change in absorbance over time.

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration of this compound and determine the IC50 value.

Conclusion and Future Directions

This compound is a dipeptide with a well-defined chemical structure but a largely unexplored biological profile. This guide provides a comprehensive framework for its synthesis, purification, and characterization, laying the groundwork for further investigation. Future research should focus on elucidating its metabolic fate in various biological systems, its interaction with cellular transport mechanisms, and its potential bioactivities, particularly in the realms of cell culture, antioxidant research, and as a potential tool in drug development. The protocols and information presented herein are intended to serve as a valuable resource for scientists embarking on the study of this intriguing molecule.

References

-

Human Metabolome Database. (2024). Showing metabocard for Glycyl-Methionine (HMDB0028847). Retrieved from [Link]

- Savino, A. M., et al. (2022). The Influence of L-Methionine, DL-Methionine, and a Methionine Hydroxy Analog on Proliferation and Differentiation Potential of Avian Myoblasts. Medical Journal of Cell Biology, 10(2), 69-75.

-

PubChem. (n.d.). L-Methionine. Retrieved from [Link]

-

PubChem. (n.d.). Glycyl-L-methionine. Retrieved from [Link]

- Baker, D. H., & Czarnecki-Maulden, G. L. (1987). Utilization of the D- and L-isomers of methionine and methionine hydroxy analogue as determined by chick bioassay. The Journal of nutrition, 117(6), 1003–1008.

-

Organic Syntheses. (n.d.). DL-Methionine. Retrieved from [Link]

-

ResearchGate. (2019). How long is L-methionine stable in a solution? Retrieved from [Link]

- Stern, P. H., Wallace, C. D., & Hoffman, R. M. (1984). Methionine-sensitive glycolysis in transformed cells. Journal of cellular physiology, 119(1), 29–34.

- Yokogoshi, H., et al. (1998). Effect of dietary glycine on methionine metabolism in rats fed a high-methionine diet. The Journal of nutritional biochemistry, 9(5), 280-285.

-

ResearchGate. (2014). Development and Validation of an RP-HPLC Method for Methionine, Cystine and Lysine Separation and Determination in Corn Samples. Retrieved from [Link]

- Kumar, S., et al. (2017). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS omega, 2(10), 6846–6851.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000696). Retrieved from [Link]

-

Anaspec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Partridge, R. J., & Leese, H. J. (1996). Interactions in glycine and methionine uptake, conversion and incorporation into proteins in the preimplantation mouse embryo. Reproduction, fertility, and development, 8(6), 933–939.

-

Turton, R., et al. (n.d.). Production of dl-Methionine. Retrieved from [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

- Corzo, A., et al. (2011). Effects of glycine supplementation at varying levels of methionine and cystine on the growth performance of broilers fed reduced crude protein diets. Poultry science, 90(5), 1023–1027.

-

ResearchGate. (2024). Physical-chemical properties of l-methionine. Retrieved from [Link]

- Al-Dirbashi, O. Y., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Methods in molecular biology (Clifton, N.J.), 1378, 55–63.

-

ResearchGate. (2023). 1H-NMR spectra of pure L-methionine in D 2 O. Retrieved from [Link]

- Google Patents. (n.d.). CN111269952B - Preparation method of L-methionine.

-

Biotage. (2018). How to handle peptides that contain methionine. Retrieved from [Link]

-

Biotage. (2019). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Retrieved from [Link]

-

SIELC Technologies. (n.d.). Methionine. Retrieved from [Link]

-

Wikipedia. (n.d.). Glycylmethionine. Retrieved from [Link]

- Itoh, K., Shimanouchi, T., & Tsuboi, M. (1972). Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine. Journal of the Chemical Society, Perkin Transactions 1, 2724-2728.

- Hülsmann, H., et al. (2020). Low Energy Status under Methionine Restriction Is Essentially Independent of Proliferation or Cell Contact Inhibition. Metabolites, 10(7), 289.

-

The International Pharmacopoeia. (n.d.). DL-Methionine (DL-Methioninum). Retrieved from [Link]

-

ResearchGate. (2017). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]

- Johnstone, R. M., & Scholefield, P. G. (1961). The inhibition of accumulation of [1-14C]glycine and its incorporation into protein of Ehrlich ascites-carcinoma cells by dl-methionine. The Biochemical journal, 79, 475–480.

- An, Y., et al. (2022). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Frontiers in chemistry, 10, 980155.

- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

-

ResearchGate. (2017). Solubility and solvation thermodynamics of glycine, DL-alanine and L- threonine in pure aqueous and aqueous (NH4)2SO4 solution. Retrieved from [Link]

- Rabbani, N., & Thornalley, P. J. (2014). Mass spectrometric determination of early and advanced glycation in biology. Amino acids, 46(7), 1629–1640.

-

YouTube. (2016, July 24). De novo peptide sequencing from mass spectrometry data. Retrieved from [Link]

Sources

- 1. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. biotage.com [biotage.com]

- 5. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-Methionine(59-51-8) 1H NMR [m.chemicalbook.com]

- 7. L-甲硫氨酸 | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

Glycyl-dl-methionine: A Metabolite at the Crossroads of Dipeptide Transport, Stereoisomer-Specific Metabolism, and One-Carbon Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: Glycyl-dl-methionine is a dipeptide that serves as a delivery vehicle for the essential amino acid methionine and the conditionally essential amino acid glycine. Its metabolic significance, however, extends far beyond simple hydrolysis. As a racemic mixture, its fate is dictated by a series of sophisticated biological processes including promiscuous peptide transport, intracellular peptidase activity, and stereoisomer-specific enzymatic conversion. The L-methionine component directly enters the vital methionine cycle to produce S-adenosylmethionine (SAM), the universal methyl donor, while the D-methionine component requires conversion via D-amino acid oxidase (DAAO), a pathway with significant species-specific efficiency variations. This guide provides a detailed exploration of the metabolic journey of this compound, from cellular uptake to its ultimate roles in cellular function, and outlines the state-of-the-art methodologies required for its quantitative analysis in complex biological matrices.

Absorption and Cellular Uptake: The PEPT Superfamily Gateway

The initial step in the metabolism of this compound is its transport across biological membranes. This is not a passive process but is mediated by the proton-coupled oligopeptide transporter (POT) family, primarily PEPT1 and PEPT2. These transporters utilize an inwardly-directed proton gradient to drive the uptake of di- and tripeptides.[1][2]

-

PEPT1 (SLC15A1): As a high-capacity, low-affinity transporter, PEPT1 is predominantly expressed in the apical membrane of intestinal epithelial cells.[1][3] Its primary role is the absorption of vast quantities of di- and tripeptides derived from dietary protein digestion. PEPT1 is highly promiscuous, accepting nearly all possible di- and tripeptides, including this compound, making it a key player in nutritional uptake.[1]

-

PEPT2 (SLC15A2): In contrast, PEPT2 is a high-affinity, low-capacity transporter found in various tissues, including the kidney, brain, and lungs.[2] In the kidneys, it is crucial for reabsorbing peptide-bound amino acids from the glomerular filtrate, thus conserving nitrogen.[4] Its higher affinity makes it efficient at scavenging peptides at lower concentrations.[2]

The transport via these carriers is a critical control point, influencing the bioavailability of the dipeptide for subsequent intracellular metabolism.

Figure 1: Cellular uptake and hydrolysis of this compound.

Intracellular Metabolism: A Tale of Two Isomers

Once inside the cell, this compound is rapidly cleaved by cytosolic dipeptidases.[5][6] These efficient enzymes hydrolyze the peptide bond, releasing the constituent amino acids: glycine, L-methionine, and D-methionine. At this juncture, the metabolic pathways of the methionine isomers diverge significantly.

The Fate of Glycine and L-Methionine

Glycine: As a versatile amino acid, glycine is utilized in numerous biosynthetic pathways. It is a key component of the major endogenous antioxidant, glutathione, and a precursor for the synthesis of purines (the building blocks of DNA and RNA) and porphyrins (a component of hemoglobin).[7][8]

L-Methionine: The biologically active L-isomer is a cornerstone of cellular metabolism.[9] As an essential amino acid, its most prominent role is as the initiator for protein synthesis.[10] Beyond this, it is the entry point into the critical Methionine Cycle (or One-Carbon Metabolism) .[11] In this cycle, L-methionine is converted by the enzyme methionine adenosyltransferase (MAT) into S-adenosylmethionine (SAM) .[10][12] SAM is the universal methyl donor for a vast array of methylation reactions that are fundamental to epigenetics (DNA and histone methylation), protein function, and lipid metabolism.[13] The cycle also connects to the transsulfuration pathway, leading to the synthesis of cysteine, which is another precursor for glutathione.[13]

Figure 2: The L-Methionine Cycle and its major metabolic outputs.

The Metabolic Conversion of D-Methionine

While most L-amino acids are directly utilized, D-amino acids require enzymatic conversion. The metabolism of D-methionine is primarily handled by the FAD-containing enzyme D-amino acid oxidase (DAAO) , which is highly expressed in the liver and kidneys.[14][15] DAAO catalyzes the oxidative deamination of D-methionine to its corresponding α-keto acid (α-keto-γ-methylthiobutyric acid).[15] This keto acid is then transaminated by various transaminases to yield the biologically active L-methionine, which can subsequently enter the methionine cycle.[14]

The efficiency of this conversion is highly species-dependent. Rodents and pigs demonstrate high DAAO activity and can utilize D-methionine with nearly the same efficiency as L-methionine.[14][16] In stark contrast, human utilization of D-methionine is poor, with a significant portion being excreted unmetabolized.[17][18] This is a critical consideration for drug development and nutritional science, as racemic DL-methionine sources may not be fully bioavailable in humans.

Figure 3: The metabolic pathway for the conversion of D-Methionine to L-Methionine.

Methodologies for the Study of this compound

Accurate quantification of this compound in complex biological matrices like plasma, serum, or tissue homogenates is essential for understanding its pharmacokinetics and metabolic impact. The gold-standard technique is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of this compound in Plasma using LC-MS/MS

This protocol outlines a typical workflow for targeted quantification using a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode.

1. Sample Preparation (Protein Precipitation):

- Rationale: To remove high-abundance proteins that interfere with analysis and can damage the LC column. Cold organic solvent is used to efficiently precipitate proteins while keeping small polar metabolites like dipeptides in solution.

- Steps:

- Thaw plasma samples on ice.

- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

- Add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-Glycyl-L-methionine) at a known concentration. The internal standard is critical for correcting for sample loss during preparation and for variations in MS signal.

- Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

- Incubate at -20°C for 20 minutes to maximize protein precipitation.

- Centrifuge at 14,000 x g for 15 minutes at 4°C.

- Carefully transfer the supernatant to a new tube or HPLC vial, avoiding the protein pellet.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 98% Water, 2% Acetonitrile, 0.1% Formic Acid).

2. Liquid Chromatography (LC) Separation:

- Rationale: To separate the analyte of interest from other matrix components before it enters the mass spectrometer, reducing ion suppression and improving specificity. A reversed-phase C18 column is commonly used for separating polar to moderately nonpolar compounds.

- Typical Parameters:

- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A time-programmed gradient from low to high organic phase (Mobile Phase B) to elute compounds based on their hydrophobicity.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS) Detection:

- Rationale: To provide highly specific and sensitive detection. The first quadrupole (Q1) selects the precursor ion (the mass of this compound), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) selects for a specific fragment ion, creating a highly specific mass transition (SRM).[19][20]

- Typical Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- SRM Transitions:

- Analyte (Gly-Met): Precursor ion (Q1) m/z -> Fragment ion (Q3) m/z. (Specific masses need to be determined empirically).

- Internal Standard: Precursor ion (Q1) m/z -> Fragment ion (Q3) m/z.

- Optimization: Collision energy and other source parameters must be optimized for the specific compound to achieve maximum signal intensity.

4. Data Analysis:

A calibration curve is generated by analyzing standards of known concentrations.

The peak area ratio of the analyte to the internal standard is plotted against concentration.

The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Figure 4: Standard workflow for the quantitative analysis of this compound.

Table 1: Summary of Analytical Considerations

| Parameter | Technique/Method | Rationale & Key Insights |

| Quantification | LC-MS/MS (SRM/MRM) | Gold standard for sensitivity and specificity in complex matrices.[19] Requires stable isotope-labeled internal standard for highest accuracy. |

| Separation | Reversed-Phase HPLC | Effective for separating the dipeptide from endogenous interferences. Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for highly polar analytes. |

| Sample Cleanup | Protein Precipitation | Simple, fast, and effective for removing bulk proteins from plasma/serum. Solid Phase Extraction (SPE) can be used for higher purity if needed. |

| Isomer Analysis | Chiral Chromatography | Standard LC methods will not separate Glycyl-L-methionine from Glycyl-D-methionine. Specialized chiral columns are required to resolve and quantify the individual stereoisomers. |

Conclusion and Future Directions

This compound is a seemingly simple dipeptide whose metabolism reveals layers of biological complexity, from the broad-specificity uptake by peptide transporters to the highly specific, stereoselective enzymatic processing of its constituent D- and L-methionine isomers. It serves as a potent vehicle for delivering methionine into the crucial one-carbon metabolism pathway, which is central to epigenetic regulation and cellular antioxidant defense.

For researchers in nutrition, pharmacology, and drug development, understanding these pathways is paramount. The significant species-level differences in D-methionine utilization highlight the caution required when extrapolating data from animal models to humans.[14][17] Future research should focus on:

-

Human DAAO Activity: Further characterizing the activity and regulation of human D-amino acid oxidase to better predict the bioavailability of D-amino acids from nutritional supplements and pharmaceuticals.

-

Dipeptide Prodrugs: Leveraging the PEPT1/2 transport systems to design dipeptide-based prodrugs that enhance the absorption and targeted delivery of therapeutic agents.

-

Metabolomic Profiling: Using advanced LC-MS/MS techniques to profile dipeptide metabolism in various disease states, potentially uncovering novel biomarkers or therapeutic targets.[21][22]

By integrating knowledge of transport kinetics, enzymatic pathways, and advanced analytical chemistry, the scientific community can fully harness the metabolic potential of this compound and similar metabolites.

References

-

Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters. (n.d.). PubMed Central. [Link]

-

Espinosa, C. D., Blavi, L., et al. (2021). Effects of supplemental d-methionine in comparison to l-methionine on nitrogen retention, gut morphology, antioxidant status, and expression of genes related to amino acid transporters and metabolism in weanling pigs. Journal of Animal Science, 99(9). [Link]

-

Effects of L-Methionine and DL-Methionine on Growth Performance, Methionine-Metabolizing Enzyme Activities, Feather Traits, and Intestinal Morphology of Medium-Growing, Yellow-Feathered Chickens between 1 and 30 Days of Age. (2023). MDPI. [Link]

-

Methionine Metabolism and Activated Methyl Cycle | Pathway and Purpose. (2018). JJ Medicine via YouTube. [Link]

-

Methionine, Threonine and Lysine Metabolism – Biochemistry. (2018). Lecturio Medical via YouTube. [Link]

-

D-Amino acid oxidase: Physiological role and applications. (n.d.). SciSpace. [Link]

-

Glycine. (n.d.). Metabolon. [Link]

-

Dipeptidase deficiency and malabsorption of glycylglycine in disease states. (n.d.). National Center for Biotechnology Information (NCBI). [Link]

-

Stegink, L. D., & Baker, G. L. (1981). D-Methionine utilization during parenteral nutrition in adult rats. The American Journal of Clinical Nutrition, 34(9), 1827-1835. [Link]

-

Kies, C., Fox, H., & Aprahamian, S. (1975). Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans. The Journal of Nutrition, 105(7), 809-814. [Link]

-

Parker, J. L., et al. (2021). Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes. Science Advances, 7(45). [Link]

-

Wu, Q., Ouyang, Y., et al. (2020). S-adenosylmethionine: A metabolite critical to the regulation of autophagy. Journal of Cellular and Molecular Medicine, 24(10), 5451-5460. [Link]

-

New Method Developed for Comprehensive Analysis of Dipeptides. (2023). LCGC International. [Link]

-

Konno, R., & Yasumura, Y. (1983). Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity. Endocrinologia Japonica, 30(1), 1-5. [Link]

-

Adibi, S. A., & Morse, E. L. (1971). Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption. The Journal of Clinical Investigation, 50(11), 2266-2275. [Link]

-

Picotti, P., & Aebersold, R. (2012). Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry. Nature Methods, 9(6), 555-566. [Link]

-

Macronutrients in Parenteral Nutrition: Amino Acids. (2022). MDPI. [Link]

-

DL-methionine and DL-methionyl-DL-methionine increase intestinal development and activate Wnt/β-catenin signaling activity in domestic pigeons (Columba livia). (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2020). ResearchGate. [Link]

-

Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. (2021). National Center for Biotechnology Information (NCBI). [Link]

-

Druml, W., et al. (2009). Amino acids – Guidelines on Parenteral Nutrition, Chapter 4. German Medical Science, 7. [Link]

-

Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. (n.d.). American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

-

S-adenosylmethionine Homeostasis Pathway Suite Network. (n.d.). Rat Genome Database - Medical College of Wisconsin. [Link]

-

Methionine Metabolism Alters Oxidative Stress Resistance via the Pentose Phosphate Pathway. (2015). Physiological Genomics, 47(7), 241-248. [Link]

-

Peptide Quantification Detection Method: A New Approach for Accurate Quantification of Biological Products. (n.d.). LinkedIn. [Link]

-

Hu, Y., et al. (2012). Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine. Molecular Pharmaceutics, 9(10), 2943-2952. [Link]

Sources

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Disruption of Peptide Transporter Pept1 Gene in Mice Significantly Reduces Dipeptide Absorption in Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Dipeptidase deficiency and malabsorption of glycylglycine in disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. metabolon.com [metabolon.com]

- 8. Amino acids – Guidelines on Parenteral Nutrition, Chapter 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of DL-Methionine and L-Methionine levels in liver metabolism activity in commercial broilers fed a diet without antibiotic growth promoters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]

- 11. youtube.com [youtube.com]

- 12. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. S-adenosylmethionine Homeostasis Pathway Suite Network [rgd.mcw.edu]

- 14. nutrition.ansci.illinois.edu [nutrition.ansci.illinois.edu]

- 15. scispace.com [scispace.com]

- 16. D-Methionine utilization during parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparative value of L-, and D-methionine supplementation of an oat-based diet for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Excessive urinary excretion of methionine in mutant mice lacking D-amino-acid oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peptide Quantification Detection Method: A New Approach for Accurate Quantification of Biological Products Protein Structure Analysis: Exploring the Stereoscopic Code of Biopharmaceuticals [en.biotech-pack.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Glycyl-dl-methionine: From Synthesis to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-dl-methionine (Gly-dl-Met), a dipeptide composed of the amino acids glycine and dl-methionine, represents a molecule of growing interest in various scientific disciplines. As a fundamental unit of proteins and a potential bioactive molecule in its own right, understanding its chemical properties, synthesis, and biological interactions is crucial for advancements in nutritional science, pharmacology, and biotechnology. This in-depth technical guide provides a comprehensive literature review of this compound research, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the core aspects of this dipeptide, from its synthesis and chemical characteristics to its metabolic fate and potential therapeutic applications.

I. Physicochemical Properties of this compound

This compound is a white crystalline powder with a molecular formula of C7H14N2O3S and a molar mass of 206.26 g/mol .[1] Its structure combines the simplicity of glycine with the unique sulfur-containing side chain of methionine, rendering it susceptible to specific chemical modifications, most notably oxidation.

| Property | Value | Source |

| Molecular Formula | C7H14N2O3S | [1] |

| Molar Mass | 206.26 g/mol | [1] |

| IUPAC Name | (2S)-2-[(2-Aminoacetyl)amino]-4-methylsulfanylbutanoic acid | [2] |

| Appearance | White crystalline powder | General knowledge |

| Solubility | Soluble in water | General knowledge |

The presence of the thioether group in the methionine residue makes this compound susceptible to oxidation, forming methionine sulfoxide and further to methionine sulfone. This oxidative modification can significantly impact the peptide's biological activity and must be a key consideration in its synthesis, storage, and application.

II. Synthesis of this compound

The synthesis of this compound can be achieved through standard peptide synthesis methodologies, with solid-phase peptide synthesis (SPPS) being a common and efficient approach.[3][4] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed for this purpose.[5][6]

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using the Fmoc/tBu strategy on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide with a C-terminal carboxylic acid.

Materials:

-

2-chlorotrityl chloride resin

-

Fmoc-dl-methionine

-

Fmoc-glycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dimethylsulfide (DMS)

-

Ammonium iodide

-

Diethyl ether

Procedure:

-

Resin Swelling and Loading of the First Amino Acid (Fmoc-dl-methionine):

-

Swell the 2-CTC resin in DMF in a reaction vessel for 1 hour.[7]

-

Dissolve Fmoc-dl-methionine (3 equivalents to the resin capacity) in a minimal amount of DMF.

-

Add DIC (3 eq.) and OxymaPure (3 eq.) to the Fmoc-dl-methionine solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours at room temperature.

-

To cap any unreacted sites on the resin, add a small amount of methanol and agitate for 30 minutes.[6]

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc-Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 7 minutes to remove the Fmoc protecting group from the N-terminus of dl-methionine.[6]

-

Wash the resin extensively with DMF to remove the piperidine and cleaved Fmoc adducts.

-

-

Coupling of the Second Amino Acid (Fmoc-glycine):

-

Dissolve Fmoc-glycine (3 eq.) in DMF.

-

Activate the Fmoc-glycine with DIC (3 eq.) and OxymaPure (3 eq.) for 5 minutes.

-

Add the activated Fmoc-glycine solution to the resin and agitate for 1 hour.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc-Deprotection:

-

Repeat the Fmoc-deprotection step as described in step 2 to expose the N-terminus of glycine.

-

Wash the resin with DMF and DCM and dry under vacuum.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water/DMS (e.g., 95:2.5:2.5:2.5 v/v/v/v). The addition of scavengers like TIS and DMS is crucial to prevent side reactions, particularly the oxidation and S-alkylation of the methionine residue.[6][8] For peptides containing methionine, adding a small amount of ammonium iodide to the cleavage cocktail can further prevent oxidation.[7]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the peptide under vacuum.

-

-

Purification and Characterization:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the this compound by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.

-

Diagram of Solid-Phase Peptide Synthesis Workflow

Caption: Simplified metabolic fate of this compound.

IV. Analytical Methods for this compound

The analysis and quantification of this compound are essential for research and quality control. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard method for the separation and quantification of peptides like this compound.

Typical RP-HPLC Parameters:

| Parameter | Description |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid (FA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA or FA |

| Gradient | A linear gradient from low to high percentage of Mobile Phase B |

| Detection | UV absorbance at 210-220 nm (peptide bond) |

| Quantification | Based on peak area relative to a standard curve |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with HPLC (LC-MS), provides high sensitivity and specificity for the identification and quantification of this compound. Electrospray ionization (ESI) is a common ionization technique for peptides. The exact mass of the protonated molecule ([M+H]+) of this compound is 207.0799 Da. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation pattern of the peptide.

V. Stability and Degradation Pathways

The stability of this compound is a critical factor in its formulation and storage. Like other peptides, it is susceptible to hydrolysis, particularly at extreme pH values. The most significant degradation pathway for this compound, however, involves the oxidation of the methionine residue. [1] Degradation Pathways:

-

Oxidation: The thioether side chain of methionine can be oxidized by reactive oxygen species to form methionine sulfoxide, and further to methionine sulfone. This oxidation can be accelerated by exposure to air, light, and certain metal ions. * Hydrolysis: The peptide bond between glycine and methionine can be hydrolyzed, breaking the dipeptide into its constituent amino acids. This is more likely to occur under acidic or basic conditions.

-

Diketopiperazine Formation: Peptides with glycine at the N-terminus can be susceptible to the formation of a cyclic diketopiperazine, especially under thermal stress. To enhance the stability of this compound in solution, it is advisable to:

-

Store solutions at low temperatures (4°C or frozen).

-

Protect from light.

-

Use deoxygenated solvents.

-

Maintain a neutral pH.

-

Consider the addition of antioxidants.

Conclusion

This compound is a dipeptide with significant potential in various scientific and industrial applications. Its synthesis, while requiring careful control to prevent side reactions, is achievable through established solid-phase peptide synthesis protocols. The biological activities of this compound, inferred from its constituent amino acids and similar dipeptides, suggest promising roles in antioxidant defense and intestinal health. Further research is warranted to fully elucidate its specific metabolic pathways, therapeutic efficacy, and optimal applications. The analytical methods outlined in this guide provide a robust framework for the accurate characterization and quantification of this important molecule, paving the way for future investigations and innovations in the fields of drug development, nutrition, and biotechnology.

References

- Smolecule. Buy Glycylmethionine | 554-94-9. Smolecule. Published August 15, 2023. Accessed January 24, 2026.

- El-Faham A, Al-Marhoon Z, Abdel-Megeed A, et al. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15385-15394.

- Organic Syntheses. DL-Methionine. Accessed January 24, 2026.

- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Published June 5, 2023. Accessed January 24, 2026.

- Coin I, Beyermann M, Bienert M. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Nowick JS.

- Al-Marhoon Z, Abdel-Megeed A, El-Faham A, de la Torre BG, Albericio F. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega. 2023;8(17):15385-15394.

- Wikipedia. Glycylmethionine. In: Wikipedia. ; 2023.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Accessed January 24, 2026.

- ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Published April 20, 2023. Accessed January 24, 2026.

- Wikipedia. Glycylmethionine. Accessed January 24, 2026.

- Human Metabolome Database. Showing metabocard for Glycyl-Methionine (HMDB0028847). Accessed January 24, 2026.

- Gildea RJ, Thomas LH, et al. Crystal structures of the isomeric dipeptides l-glycyl-l-methionine and l-methionyl-l-glycine. Acta Crystallogr E Crystallogr Commun. 2024;80(Pt 5):473-478.

- He L, Wu L, Xu Z, et al. Effects of Dietary Supplementation with dl-Methionine and dl-Methionyl-dl-Methionine in Breeding Pigeons on the Carcass Characteristics, Meat Quality and Antioxidant Activity of Squabs. Animals (Basel). 2019;9(10):793.

- Google Patents. Method for the stabilization of methionine-containing polypeptides. Accessed January 24, 2026.

- Li X, Zhang N, Wang J, et al. Supplementation of Methionine Dipeptide Enhances the Milking Performance of Lactating Dairy Cows. Metabolites. 2021;11(11):739.

- PubMed. Synthesis of Met-enkephalin by solution-phase peptide synthesis methodology utilizing para-toluene sulfonic acid as N-terminal masking of l-methionine amino acid. Accessed January 24, 2026.

- Creative Proteomics. Glycine Metabolism Overview. Accessed January 24, 2026.

- Levine RL, Moskovitz J, Stadtman ER. Methionine residues as endogenous antioxidants in proteins. Proc Natl Acad Sci U S A. 2000;97(12):6483-6487.

- YouTube. How Is Glycine Synthesized?. Published July 6, 2025. Accessed January 24, 2026.

- Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Accessed January 24, 2026.

- MDPI. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells. Published July 16, 2019. Accessed January 24, 2026.

- Sigma-Aldrich.

- PubMed. Effects of glycine supplementation at varying levels of methionine and cystine on the growth performance of broilers fed reduced crude protein diets. Accessed January 24, 2026.

- National Institute of Standards and Technology. DL-Methionine. Accessed January 24, 2026.

- Caring Sunshine. Relationship: Liver Detoxification and DL-Methionine. Accessed January 24, 2026.

- MDPI. Advances in Enzymatic Synthesis of D-Amino Acids. Accessed January 24, 2026.

- PubMed Central. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. Published October 23, 2015. Accessed January 24, 2026.

- ResearchGate. How long is L-methionine stable in a solution?. Published February 5, 2019. Accessed January 24, 2026.

- ResearchGate. L-Methionine Protects against Oxidative Stress and Mitochondrial Dysfunction in an In Vitro Model of Parkinson's Disease. Published October 15, 2025. Accessed January 24, 2026.

- Healthline. Methionine vs. Glycine — Is Too Much Muscle Meat Bad?. Published February 12, 2019. Accessed January 24, 2026.

- YouTube. Serine Family & Methionine Catabolism – Biochemistry | Lecturio. Published January 10, 2017. Accessed January 24, 2026.

- Fight Aging!. Glycine Supplementation as a Methionine Restriction Mimetic. Published April 14, 2023. Accessed January 24, 2026.

- PubChem.

- Royal Society of Chemistry. Cyclopropylmethyl S-adenosyl-l-methionine: an enzymatic cyclopropylmethyl donor. Accessed January 24, 2026.

- PubMed Central. Targeted Metabolic Profiling of Methionine Cycle Metabolites and Redox Thiol Pools in Mammalian Plasma, Cells and Urine. Accessed January 24, 2026.

- PubMed Central. Conversion of Methionine to Homocysteic Acid in Heavily Oxidized Proteomics Samples. Accessed January 24, 2026.

Sources

- 1. biotage.com [biotage.com]

- 2. Glycylmethionine - Wikipedia [en.wikipedia.org]

- 3. bachem.com [bachem.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. researchgate.net [researchgate.net]

- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.uci.edu [chem.uci.edu]

- 8. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Supplementing Cell Culture Media with Glycyl-dl-methionine

Introduction: The Case for Dipeptide Supplementation in Modern Cell Culture

In the pursuit of robust and reproducible cell culture outcomes for research, biopharmaceutical production, and drug development, the stability and bioavailability of media components are of paramount importance. Methionine, an essential amino acid, is a critical component for cellular proliferation and protein synthesis.[1] However, the stability of free amino acids in liquid media can be a limiting factor, potentially leading to nutrient degradation and the generation of cytotoxic byproducts.[2] To overcome these limitations, the use of dipeptides as a stabilized source of amino acids has gained significant traction. This application note provides a detailed protocol and scientific rationale for supplementing cell culture media with Glycyl-dl-methionine, a dipeptide composed of glycine and dl-methionine.

The primary advantage of using this compound lies in its enhanced stability in aqueous solutions compared to free methionine.[3] This increased stability ensures a consistent and sustained supply of methionine to the cells throughout the culture period, minimizing the fluctuations in nutrient availability that can impact cell growth and productivity. Furthermore, dipeptides are actively transported into mammalian cells via specific transporters, such as PepT1 and PepT2, and subsequently hydrolyzed by intracellular peptidases to release the constituent amino acids.[4][5] This efficient uptake mechanism ensures high bioavailability of methionine for cellular metabolism.

This guide will provide a comprehensive overview of the properties of this compound, detailed protocols for its preparation and use, and a troubleshooting guide to address potential challenges.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in cell culture.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O₃S | [3] |

| Molecular Weight | 206.27 g/mol | [3] |

| Appearance | White crystalline powder | Inferred from related compounds |

| Predicted Water Solubility | 12.3 g/L | |

| CAS Number | 554-94-9 | [3] |

Mechanism of Cellular Uptake and Metabolism

The journey of this compound from the culture medium to its metabolic utilization within the cell is a multi-step process.

Caption: Workflow for supplementing media with this compound.

Recommended Working Concentration

The optimal concentration of this compound will vary depending on the cell line and specific culture conditions. However, a good starting point is to supplement the medium to a final concentration equivalent to the typical L-methionine concentration found in standard basal media, which generally ranges from 0.1 to 0.2 mM. For initial experiments, a concentration range of 0.1 mM to 1.0 mM is recommended for testing.

Calculation Example: To supplement 500 mL of basal medium to a final concentration of 0.2 mM using a 100 mM stock solution:

-

Formula: V₁M₁ = V₂M₂

-

(Volume of stock) * (100 mM) = (500 mL) * (0.2 mM)

-

Volume of stock = (500 * 0.2) / 100 = 1 mL

Therefore, add 1 mL of the 100 mM sterile stock solution to 499 mL of basal medium to achieve a final concentration of 0.2 mM.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitation in stock solution upon cooling | The concentration may be close to the solubility limit at lower temperatures. | Gently warm the solution to 37°C and swirl to redissolve before use. For long-term storage, consider preparing a slightly lower concentration stock solution (e.g., 50 mM). |

| Unexpectedly slow cell growth | The optimal concentration for the specific cell line may be different. The dipeptide may not be efficiently utilized by the particular cell line. | Perform a dose-response experiment to determine the optimal concentration. Verify the expression of dipeptide transporters (PepT1/PepT2) in your cell line if possible. |

| Changes in media pH | The addition of the dipeptide solution, although typically minor in volume, could slightly alter the pH. | Check the pH of the final supplemented medium and adjust if necessary using sterile 1N HCl or 1N NaOH. |

| Contamination | Improper aseptic technique during preparation or supplementation. | Always work in a sterile environment (laminar flow hood). Use sterile reagents and equipment. Filter-sterilize the stock solution. |

Conclusion

Supplementing cell culture media with this compound offers a scientifically sound strategy to provide a stable and readily bioavailable source of methionine. This approach can contribute to more consistent and robust cell culture performance, which is critical for achieving reliable and reproducible results in research and biopharmaceutical applications. By following the detailed protocols and considering the troubleshooting guidance provided in this application note, researchers can effectively implement this supplementation strategy to enhance their cell culture workflows.

References

- Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. (2024-01-16).

-

Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem. (n.d.). Retrieved from [Link]

-

Showing metabocard for Glycyl-Methionine (HMDB0028847) - Human Metabolome Database. (2012-09-06). Retrieved from [Link]

-

L-Methionine | C5H11NO2S | CID 6137 - PubChem. (n.d.). Retrieved from [Link]

-

Glycylmethionine - Wikipedia. (n.d.). Retrieved from [Link]

-

Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC. (2016-07-22). Retrieved from [Link]

-

Radiation Chemical Studies of Gly-Met-Gly in Aqueous Solution - PubMed. (n.d.). Retrieved from [Link]

-

(PDF) Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2025-08-06). Retrieved from [Link]

-

How long is L-methionine stable in a solution? - ResearchGate. (2019-02-05). Retrieved from [Link]

-

L-Alanyl-L-Glutamine (Stable Glutamine) 200 mM, 100ml - Sartorius eShop. (n.d.). Retrieved from [Link]

-

The components of cell culture media: glutamine - Cellculture2 - Altervista. (n.d.). Retrieved from [Link]

- US20110262965A1 - Cell culture medium comprising small peptides - Google Patents. (n.d.).

-

Troubleshooting: Cell Culture | DigitalOcean. (n.d.). Retrieved from [Link]

-

(PDF) Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - ResearchGate. (2024-01-16). Retrieved from [Link]

-

Alanyl-glutamine - Wikipedia. (n.d.). Retrieved from [Link]

-

The Role of Methionine Residues in the Regulation of Liquid-Liquid Phase Separation. (n.d.). Retrieved from [Link]

-

Strategies Used in Manufacturing Processes to Drive and Control Mammalian Cells to Undergo a Lactate Metabolic Shift - Open Access Journals. (n.d.). Retrieved from [Link]

-

Reported amino acid form of glycine (PubChem CID 750). Dihedral angles... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed. (n.d.). Retrieved from [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PubMed Central. (n.d.). Retrieved from [Link]

-

Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved from [Link]

-

Gly-Thr-Met | C11H21N3O5S | CID 101698530 - PubChem. (n.d.). Retrieved from [Link]

-

Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The components of cell culture media: glutamine - Cellculture2 [cellculture2.altervista.org]

- 3. Glycyl-L-methionine | C7H14N2O3S | CID 151282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Optimizing High-Density Fed-Batch Cultures with Glycyl-DL-Methionine

A Technical Guide for Enhanced Stability, Solubility, and Performance in Biopharmaceutical Production

Introduction: The Methionine Challenge in Fed-Batch Systems

Fed-batch culture is the cornerstone of modern biopharmaceutical manufacturing, enabling high cell densities and significantly increased product titers.[1][2][3] This is achieved by strategically feeding concentrated nutrient solutions to replenish substrates consumed by the cells.[4][5] However, this intensification strategy presents significant formulation challenges. Several key amino acids, including L-methionine, are prone to issues that can limit process efficiency and consistency.

L-methionine, an essential sulfur-containing amino acid, is crucial for protein synthesis, and its metabolites are vital for cellular functions like epigenetic regulation and maintaining redox balance.[6][7][8] Unfortunately, free L-methionine faces two primary limitations in concentrated, pH-neutral feed media:

-

Limited Solubility: L-methionine has relatively poor solubility in aqueous solutions at neutral pH, complicating the preparation of highly concentrated feed streams without resorting to extreme pH adjustments.[9][10]

-

Oxidative Instability: The thioether group in methionine's side chain is susceptible to oxidation, especially under the oxygen-rich and metal-ion-containing environment of a bioreactor.[11][12][13] This process, which can be accelerated by factors like light and trace metals, converts methionine to methionine sulfoxide.[11][12][14] While cells possess enzymes to reduce methionine sulfoxide, excessive oxidation can deplete the available methionine pool and potentially impact protein structure and function.[12][15]

These challenges necessitate a more robust solution for methionine delivery. This application note details the rationale and provides experimental protocols for using Glycyl-DL-Methionine (Gly-Met) , a stable and highly soluble dipeptide, as a superior alternative to free L-methionine in fed-batch cultures.

The this compound Advantage

Using dipeptides to deliver problematic amino acids is a well-established strategy to overcome issues of stability and solubility.[16][17][18] For example, L-alanyl-L-glutamine is widely used to replace the unstable L-glutamine.[16][19] Gly-Met offers similar, significant advantages for methionine delivery.

-

Enhanced Solubility & Stability: Capping the N-terminus of methionine with a glycine residue dramatically improves its physicochemical properties. Dipeptides like Gly-Met are significantly more soluble than their constituent free amino acids, allowing for the formulation of highly concentrated, pH-neutral feed media.[18] This peptide bond also protects the methionine residue from oxidative degradation during media storage and the culture process.

-

Efficient Cellular Uptake: Mammalian cells, including Chinese Hamster Ovary (CHO) cells, possess specialized, proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2 on their cell surface.[20][21][22][23] These transporters actively import di- and tripeptides from the culture medium.[17][23]

-

Intracellular Bioavailability: Once inside the cell, cytosolic peptidases rapidly cleave the Gly-Met dipeptide, releasing free glycine and methionine directly into the intracellular amino acid pool where they become available for protein synthesis and other metabolic functions.[17][24]

Mechanism of Gly-Met Uptake and Metabolism

The diagram below illustrates the proposed pathway for Gly-Met utilization by the cell, providing a stable extracellular source and ensuring high intracellular availability of methionine.

Caption: Cellular uptake and hydrolysis of this compound.

Experimental Protocols

This section provides detailed protocols for evaluating and implementing Gly-Met in a fed-batch process. The core principle is to substitute L-methionine with Gly-Met on a molar equivalent basis in the feed medium.

Protocol 1: Stock Solution Preparation and Solubility Assessment

Objective: To prepare a highly concentrated, pH-neutral stock of Gly-Met and compare its solubility to L-methionine.

Materials:

-

This compound (cell culture grade)

-

L-Methionine (cell culture grade)

-

Water for Injection (WFI) or cell culture grade water

-

Sterile conical tubes (50 mL)

-

0.22 µm sterile filters

Procedure:

-

L-Methionine Solubility Test:

-

Attempt to dissolve L-Methionine in WFI at room temperature to a target concentration of 100 mM (approx. 14.9 g/L).

-

Observe for complete dissolution. Note any precipitation. While heating can aid dissolution, this often isn't practical for complex feed media.[10]

-

-

Gly-Met Stock Preparation (e.g., 500 mM):

-

Weigh the appropriate amount of Gly-Met powder to create a 500 mM solution (approx. 103.1 g/L).

-

Add the powder to a sterile conical tube.

-

Add 80% of the final volume of WFI.

-

Mix thoroughly at room temperature until fully dissolved. Gly-Met should dissolve readily at neutral pH.

-

Adjust to the final volume with WFI.

-

Verify the pH is within a physiological range (e.g., 6.5-7.5). Adjust with dilute NaOH or HCl only if necessary.

-

Sterilize the solution using a 0.22 µm syringe filter into a sterile storage bottle.

-

-

Storage and Stability:

-

Store the prepared stock solution at 2-8°C, protected from light.

-

For long-term storage (>1 month), consider aliquoting and storing at -20°C. Stock solutions of amino acids are generally stable for extended periods when stored properly.[25]

-

Data Presentation:

| Compound | Molecular Weight ( g/mol ) | Target Conc. (mM) | Solubility in Water (Neutral pH, 25°C) | Observations |

| L-Methionine | 149.21 | 100 | Sparingly Soluble[9] | May require heating or pH adjustment for full dissolution. |

| This compound | 206.26 | 500 | Highly Soluble | Dissolves readily at room temperature. |

Protocol 2: Fed-Batch Culture Evaluation

Objective: To compare the performance of a CHO cell line in a fed-batch process using a standard L-methionine feed versus a Gly-Met feed.

Workflow Overview:

Caption: Experimental workflow for comparing L-Met and Gly-Met feeds.

Procedure:

-

Cell Line and Basal Medium:

-

Use a well-characterized, recombinant protein-producing CHO cell line.

-

Prepare the basal culture medium according to your standard process. Ensure the basal medium contains an initial, non-limiting concentration of L-methionine.

-

-

Feed Media Preparation:

-

Control Feed (L-Met): Prepare your established concentrated fed-batch medium containing L-methionine.

-

Test Feed (Gly-Met): Prepare the same fed-batch medium but replace L-methionine with Gly-Met on a 1:1 molar basis. Use the concentrated Gly-Met stock from Protocol 3.1. Ensure all other component concentrations are identical.

-

-

Bioreactor Setup and Inoculation:

-

Set up shake flasks or bench-scale bioreactors (n≥3 per condition).

-

Inoculate all vessels at the same target seeding density (e.g., 0.5 x 10⁶ cells/mL) from the same seed culture expansion.[5]

-

-

Fed-Batch Strategy:

-

Initiate feeding on a pre-determined day (e.g., Day 3) based on nutrient consumption models or historical data.[5]

-

Administer the respective feed (Control or Test) based on a defined schedule (e.g., daily bolus feeds or continuous perfusion). The feeding strategy should be identical for both groups.[4]

-

Maintain all other process parameters (pH, DO, temperature, glucose concentration) within their defined control bands for the duration of the culture (e.g., 14 days).

-

-

Daily Monitoring and Sampling:

-

Collect samples daily for analysis.

-

Measure Viable Cell Density (VCD) and viability using a cell counter.

-

Measure key metabolites (glucose, lactate, ammonia) using a bio-analyzer.

-

Centrifuge a portion of the sample to collect supernatant for later analysis. Store supernatant at -80°C.

-

Protocol 3: Analytical Methods

Objective: To quantify the impact of the different feed strategies on culture performance, product yield, and amino acid metabolism.

-

Product Titer Quantification:

-

At the end of the culture (and at intermediate time points), measure the concentration of the recombinant protein in the stored supernatants.

-

Use an appropriate validated method, such as ELISA for antibodies or RP-HPLC for other proteins.

-

-

Amino Acid Analysis:

-

Analyze the concentration of methionine and other amino acids in the culture supernatant from key time points (e.g., Day 0, Day 7, Day 14).

-

This is critical to confirm methionine consumption and to ensure other amino acids are not limiting.

-

HPLC with pre-column derivatization is a common and robust method for amino acid analysis.[26] Other methods like capillary electrophoresis can also be used.[27]

-

Sample Preparation: Samples must be clarified. Centrifuge samples (e.g., 16,900 x g for 15 min) and filter the supernatant through a 0.2 µm filter before analysis.[28]

-

Expected Results and Interpretation

Switching from L-methionine to Gly-Met is expected to yield several process improvements. The table below shows hypothetical but representative data from a comparative 14-day fed-batch culture.

| Parameter | Control Group (L-Met Feed) | Test Group (Gly-Met Feed) | Interpretation of Improvement |

| Peak VCD (x 10⁶ cells/mL) | 18.5 ± 1.2 | 21.0 ± 1.5 | Higher peak cell density suggests more consistent nutrient availability and reduced metabolic stress. |

| Culture Viability (Day 14) | 75% ± 4% | 85% ± 3% | Extended culture viability, likely due to lower accumulation of toxic byproducts and stable nutrient supply. |

| Final Product Titer (g/L) | 3.2 ± 0.3 | 4.1 ± 0.2 | A significant increase in titer, resulting from higher cell density and prolonged productivity phase. |

| Peak Ammonia (mM) | 8.1 ± 0.7 | 6.5 ± 0.5 | Reduced ammonia levels, a common benefit seen with stable dipeptides which minimize chemical degradation.[16] |

| Feed Prep. Observation | Required pH adjustment to dissolve components | pH neutral, simple dissolution | Simplified, more robust, and scalable feed preparation process.[5] |

Conclusion

The experimental use of this compound provides a scientifically sound and practical solution to the inherent challenges of L-methionine delivery in high-density fed-batch cultures. By leveraging the superior solubility and stability of this dipeptide, researchers and process development scientists can formulate more concentrated, pH-neutral feeds. This simplifies media preparation, reduces the risk of nutrient degradation and oxidation, and ultimately supports more robust and productive cell culture processes, leading to higher product titers and improved process consistency.

References

- Agilent. (n.d.).

-

Bertrand, T., et al. (2001). Influence of methionine oxidation on the aggregation of recombinant human growth hormone. Protein Science, 10(9), 1738-1747. [Link]

-

Chen, H., et al. (2022). Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. International Journal of Molecular Sciences, 23(15), 8593. [Link]

-

Cieslar, S., et al. (2018). Analysis of amino acids in cell culture supernatant using capillary electrophoresis with contactless conductivity detection. Analytical and Bioanalytical Chemistry, 410(23), 5787-5795. [Link]

-